3-(Chlorosulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H3ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity due to the presence of both a chlorosulfonyl group and a carboxylic acid group, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The reaction is carried out by treating thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C4H3COOH+ClSO3H→C4H2ClSO3COOH+H2O
This reaction requires careful temperature control and anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction Reactions: Products include thiophene-2-carboxylic acid and its derivatives.
Oxidation Reactions: Products include thiophene-2-sulfonic acid and related compounds.
Scientific Research Applications
3-(Chlorosulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonyl thiol linkages. These modifications can alter the properties and functions of the target molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Carbomethoxy-3-thiophenesulfonyl chloride
- Methyl 3-chlorosulfonyl thiophene-2-carboxylate
- Thiophene-2-carboxylic acid
Uniqueness
3-(Chlorosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on the thiophene ring. This dual functionality provides a high degree of reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chlorosulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFEZXWHBORHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.